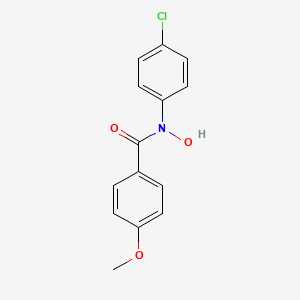![molecular formula C12H16 B14690768 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 25402-81-7](/img/structure/B14690768.png)
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-Butylbicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H16 It is a bicyclic structure featuring a tert-butyl group attached to a bicyclo[420]octa-1,3,5-triene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene typically involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require an inert atmosphere, such as argon, and low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of bicyclic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique structural properties
Wirkmechanismus
The mechanism of action of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The tert-butyl group can influence the compound’s hydrophobic interactions, affecting its overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the tert-butyl group, making it less hydrophobic.
7-Butylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its binding interactions with molecular targets. This structural feature can lead to different chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
25402-81-7 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
7-tert-butylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
PCNJMWIUWZWHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


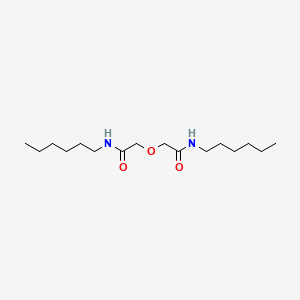
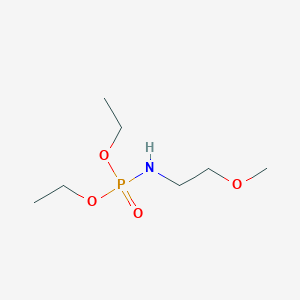
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
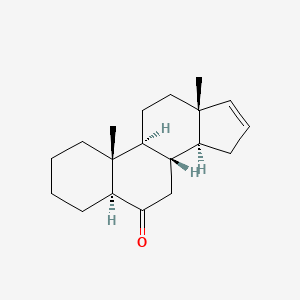



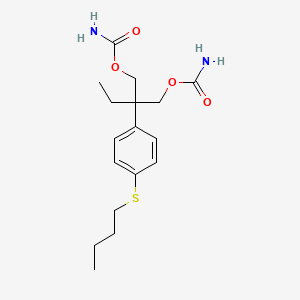

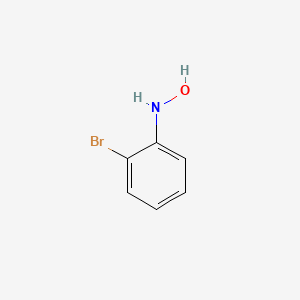
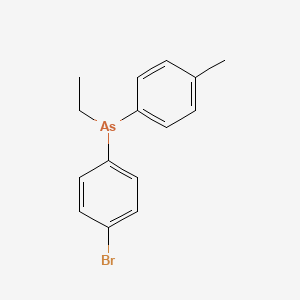
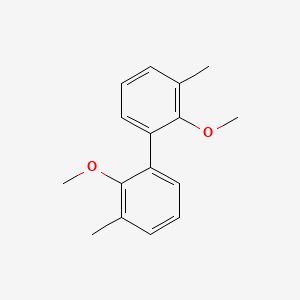
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
